Home > Products > Screening Compounds P527 > (4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid - 124932-61-2

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Catalog Number: EVT-1473849
CAS Number: 124932-61-2
Molecular Formula: C80H125N23O25
Molecular Weight: 1809.016
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Endothelin-1 (1-21)

    Compound Description: Endothelin-1 (1-21) is a potent vasoconstrictor peptide derived from the cleavage of its precursor, Big Endothelin-1 (1-38). It exerts its effects by binding to endothelin receptors, primarily the ETA receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Endothelin-1 (1-21) is a direct product of Big Endothelin-1 (1-38) cleavage by endothelin-converting enzymes (ECEs). [, , , , , , , , , , , , , , , , , , , , , , ] The cleavage occurs between Trp21 and Val22, yielding Endothelin-1 (1-21) and the C-terminal fragment, Big Endothelin-1 fragment (22-38). [, , , , , , , , ] This shared biosynthetic pathway and direct structural relationship make Endothelin-1 (1-21) a highly relevant compound.

Big Endothelin-1 (1-38)

    Compound Description: Big Endothelin-1 (1-38) is the inactive precursor peptide of Endothelin-1 (1-21) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ], requiring cleavage by ECEs to exert biological activity. [, , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Big Endothelin-1 (1-38) is directly and structurally related to Big Endothelin-1 fragment (22-38) as it encompasses the entire fragment sequence. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The fragment is generated by enzymatic cleavage of Big Endothelin-1 (1-38).

    Compound Description: Endothelin-2 is another member of the endothelin family, sharing structural similarities with Endothelin-1. [] It also exhibits vasoconstrictor properties.

    Relevance: Endothelin-2 is structurally related to Big Endothelin-1 fragment (22-38) through its shared homology with Endothelin-1, which itself is directly derived from Big Endothelin-1 (1-38). [] Although not directly generated from Big Endothelin-1, its membership within the endothelin family makes it a relevant compound.

Endothelin-3

    Compound Description: Endothelin-3 is another member of the endothelin family, exhibiting vasoconstrictor properties similar to Endothelin-1 and Endothelin-2. []

    Relevance: Similar to Endothelin-2, Endothelin-3 is structurally related to Big Endothelin-1 fragment (22-38) through its shared homology with Endothelin-1, which is directly derived from Big Endothelin-1. [] Although not directly generated from Big Endothelin-1, its membership within the endothelin family makes it a relevant compound.

Big Endothelin-2 (1-38)

    Compound Description: Big Endothelin-2 (1-38) is the inactive precursor of Endothelin-2 and requires enzymatic cleavage for activation. []

    Relevance: Big Endothelin-2 (1-38) is structurally related to Big Endothelin-1 fragment (22-38) through its shared homology with Big Endothelin-1 (1-38), the parent peptide of the fragment. [] The similar nomenclature (Big Endothelin-1 vs. Big Endothelin-2) suggests significant sequence similarities and a likely shared precursor-product relationship within the endothelin system.

Big Endothelin-3 (1-41)

    Compound Description: Big Endothelin-3 (1-41) is the inactive precursor of Endothelin-3, requiring enzymatic cleavage for activation. []

    Relevance: Big Endothelin-3 (1-41) is structurally related to Big Endothelin-1 fragment (22-38) through its shared homology with Big Endothelin-1 (1-38). [] While it has a slightly longer amino acid sequence, the similar nomenclature suggests significant structural similarities and a likely shared precursor-product relationship within the endothelin system.

Endothelin-1 (1-31)

    Compound Description: Endothelin-1 (1-31) is a 31-amino acid endothelin fragment produced from Big Endothelin-1 by the action of human chymase. [, ] It exhibits vasoactive properties. [, ]

    Relevance: Endothelin-1 (1-31) is structurally related to Big Endothelin-1 fragment (22-38) as it shares a portion of the Big Endothelin-1 sequence. [, ] While not directly generated from the 22-38 fragment, its derivation from Big Endothelin-1 and inclusion of some of the fragment's sequence makes it relevant.

Big Endothelin-1 (1-32)

    Compound Description: Big Endothelin-1 (1-32) is a fragment of Big Endothelin-1 that binds to peptides hydropathically complementary to the Big Endothelin [16-29] sequence. []

    Relevance: Big Endothelin-1 (1-32) is structurally related to Big Endothelin-1 fragment (22-38) as it overlaps with the fragment's sequence, sharing the amino acid residues from position 22 to 32. [] This overlap suggests potential similarities in binding affinities and interactions with other molecules.

Big Endothelin-1 (16-32)

    Compound Description: Big Endothelin-1 (16-32) is a fragment of Big Endothelin-1 encompassing amino acid residues 16 to 32. [] It shows specific binding to peptides designed to be hydropathically complementary to the Big Endothelin[16-29] sequence. []

    Relevance: Big Endothelin-1 (16-32) is structurally related to Big Endothelin-1 fragment (22-38) through the shared amino acid residues 22 to 32. [] This shared sequence suggests potential for similar binding affinities or biological activities, particularly in interactions with hydropathically complementary peptides.

    Compound Description: [D-Val22]Big Endothelin-1 (16-38) is a synthetic analog of Big Endothelin-1 designed to inhibit endothelin-converting enzyme (ECE). [] It has shown efficacy in preventing and reversing cerebral vasospasm in animal models. []

    Relevance: This compound is structurally related to Big Endothelin-1 fragment (22-38) as it encompasses a significant portion of the fragment's sequence (residues 22-38). [] The substitution of L-Valine with D-Valine at position 22 likely confers its ECE inhibitory activity. This direct structural similarity and targeted modification make it a relevant compound for understanding structure-activity relationships.

    Compound Description: Big Endothelin (1-22), also called Endothelin-Valine (ET-Val), is a fragment generated from Big Endothelin by a specific serine protease in the soluble fraction of porcine lung. []

Overview

The compound in question is a highly complex organic molecule with a detailed structure that includes multiple functional groups and chiral centers. It is characterized by its intricate arrangement of amino acids and other functional components, which suggests potential biological activity. The systematic naming of this compound reflects its structural complexity and the presence of various amino acid derivatives, indicating its relevance in biochemical research.

Source

This compound is likely derived from peptide synthesis or modification of existing peptides, often explored in pharmaceutical and biochemical studies. Its long name suggests a focus on specific stereochemistry and functional groups that are crucial for its biological activity.

Classification

The compound can be classified as a peptide or peptoid, given its structure, which includes multiple amino acid residues connected by peptide bonds. It may also fall under the category of bioactive compounds, which are studied for their potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of such complex compounds typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. These techniques allow for the sequential addition of amino acids to form the desired peptide chain while controlling stereochemistry.

Technical Details

  1. Solid-Phase Peptide Synthesis (SPPS):
    • Involves attaching the first amino acid to a solid resin.
    • Subsequent amino acids are added one at a time, with protective groups used to prevent unwanted reactions.
    • Cleavage from the resin yields the final peptide.
  2. Liquid-Phase Synthesis:
    • Involves solution-based reactions where amino acids are coupled in a controlled environment.
    • Often used for larger peptides or when specific modifications are required.
  3. Purification:
    • Techniques like High-Performance Liquid Chromatography (HPLC) are employed to purify the synthesized compound, ensuring high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure includes multiple chiral centers and functional groups such as amines, carboxylic acids, and possibly imidazole rings. This complexity necessitates advanced techniques for elucidation.

Data

  • Molecular Formula: The exact molecular formula can be derived from the systematic name.
  • Structural Representation: The use of software tools like ChemDraw or molecular modeling programs can help visualize the 3D structure.
  • Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry (MS) are essential for confirming the structure and composition of the compound.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical of peptides:

  1. Hydrolysis: Breaking peptide bonds under acidic or basic conditions.
  2. Deamidation: Conversion of amides to carboxylic acids, which can affect stability.
  3. Oxidation-Reduction Reactions: Particularly relevant if disulfide bonds are present.

Technical Details

  • Kinetics: Understanding the reaction rates can provide insights into stability and reactivity under physiological conditions.
  • Mechanistic Studies: Employing techniques like HPLC to monitor reaction progress can elucidate pathways.
Mechanism of Action

Process

The mechanism of action for such compounds often involves interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: The structural features influence how well the compound binds to its target.
  2. Signal Transduction: Upon binding, conformational changes may trigger downstream signaling pathways.

Data

  • In Vitro Studies: Testing binding affinity using assays can provide quantitative data on effectiveness.
  • Molecular Docking Studies: Computational methods can predict how the compound interacts with biological targets.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically soluble in polar solvents due to hydrophilic amino acid side chains.
  • Stability: Stability may vary depending on pH, temperature, and presence of enzymes.

Chemical Properties

  • pKa Values: Determining pKa values is crucial for understanding ionization states at physiological pH.
  • Reactivity: Functional groups dictate reactivity; for example, amines may participate in acylation reactions.
Applications

Scientific Uses

  1. Pharmaceutical Development: Potential use as therapeutics targeting specific diseases due to its bioactive nature.
  2. Biochemical Research: Useful in studying protein interactions and enzyme mechanisms.
  3. Diagnostic Tools: Could serve as biomarkers or agents in diagnostic assays due to specificity in binding to biological targets.

This comprehensive analysis illustrates the complexity and potential applications of the compound, emphasizing its relevance in scientific research and pharmaceutical development.

Properties

CAS Number

124932-61-2

Product Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C80H125N23O25

Molecular Weight

1809.016

InChI

InChI=1S/C80H125N23O25/c1-38(2)28-48(65(113)87-34-59(110)91-52(35-104)76(124)101-25-11-15-54(101)71(119)92-46(14-10-24-86-80(83)84)67(115)97-53(36-105)79(127)128)90-58(109)33-88-66(114)49(29-43-18-20-45(107)21-19-43)95-73(121)56-17-12-26-102(56)77(125)63(41(7)8)99-75(123)62(40(5)6)98-69(117)50(30-44-32-85-37-89-44)94-68(116)47(22-23-60(111)112)93-72(120)55-16-13-27-103(55)78(126)64(42(9)106)100-70(118)51(31-57(81)108)96-74(122)61(82)39(3)4/h18-21,32,37-42,46-56,61-64,104-107H,10-17,22-31,33-36,82H2,1-9H3,(H2,81,108)(H,85,89)(H,87,113)(H,88,114)(H,90,109)(H,91,110)(H,92,119)(H,93,120)(H,94,116)(H,95,121)(H,96,122)(H,97,115)(H,98,117)(H,99,123)(H,100,118)(H,111,112)(H,127,128)(H4,83,84,86)/t42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+,63+,64+/m1/s1

InChI Key

BRYRNUOCVAYNNI-REJYVRQKSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.